3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine
Description
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine is an azetidine derivative featuring a substituted phenyl group attached via a methoxy bridge. Its molecular formula is C₁₀H₁₁BrFNO, with a molecular weight of 268.10 g/mol (calculated from structural data in ). The compound is characterized by a bromo substituent at the para position and a fluoro group at the ortho position on the phenyl ring, which influence its electronic and steric properties.
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrFNO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 |
InChI Key |
LDBZTCXEFCFHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
This method is predicated on the nucleophilic attack of azetidine derivatives on activated aromatic halides bearing electron-withdrawing groups such as bromine and fluorine. The general steps include:
Preparation of 4-bromo-2-fluorophenol derivative:
Starting from phenol, selective bromination at the para-position followed by fluorination at the ortho-position yields the desired halogenated phenol.Formation of phenoxy intermediate:
The phenol reacts with an appropriate alkylating agent, such as chloromethyl or bromomethyl compounds, under basic conditions (e.g., K₂CO₃ in acetone or DMF), to generate phenoxy intermediates.Coupling with azetidine:
The phenoxy intermediate undergoes nucleophilic substitution with azetidine, often facilitated by phase-transfer catalysts or bases, resulting in the formation of the target compound.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is frequently employed to synthesize aryl-alkyl ethers with high regioselectivity:
Reagents:
Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and the phenol derivative.Procedure:
The phenol reacts with azetidine in the presence of DIAD and PPh₃ in a suitable solvent (e.g., THF) at 0°C to room temperature, forming the ether linkage efficiently.Advantages:
This method offers stereospecificity and minimizes side reactions, making it suitable for complex molecules like the target compound.
Cross-Coupling Strategies (Pd-Catalyzed C–O Coupling)
Recent advances include palladium-catalyzed C–O cross-coupling reactions:
Reagents:
Aryl halides (e.g., 4-bromo-2-fluorophenyl derivatives), phenolic or azetidine nucleophiles, Pd catalysts (e.g., Pd(OAc)₂), and phosphine ligands.Conditions:
Elevated temperatures (80–120°C), inert atmosphere, with bases such as cesium carbonate or potassium tert-butoxide.Outcome:
Efficient formation of the ether linkage with high regioselectivity and yield.
Reaction Conditions and Optimization
| Reaction Type | Reagents | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|
| SNAr | Halogenated phenol, K₂CO₃ | DMF or acetone | 50–80°C | None | Requires electron-withdrawing groups for activation |
| Mitsunobu | Phenol, azetidine, DIAD, PPh₃ | THF | 0°C to RT | None | High stereospecificity |
| Pd-Catalyzed Cross-Coupling | Aryl halide, phenol/azetidine, Pd catalyst | Dioxane, toluene | 80–120°C | Pd(OAc)₂ | Under inert atmosphere |
Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring, activated by the bromine and fluorine substituents, undergoes nucleophilic attack by the azetidine nitrogen, forming a Meisenheimer complex, which then eliminates a leaving group (bromide), resulting in the ether.
Mitsunobu Ether Formation
The reaction proceeds via formation of an oxyphosphonium intermediate facilitated by PPh₃ and DIAD, enabling nucleophilic attack by azetidine on the phenolic oxygen, forming the ether linkage with inversion of stereochemistry if chiral centers are involved.
Palladium-Catalyzed C–O Cross-Coupling
The Pd(0) species undergoes oxidative addition with the aryl halide, followed by transmetallation with the phenolic or azetidine nucleophile, and reductive elimination yields the ether.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| SNAr | 4-bromo-2-fluorophenol | K₂CO₃ | 60–75% | Simple, scalable | Requires activated aromatic halides |
| Mitsunobu | Phenol, azetidine | DIAD, PPh₃ | 65–80% | Stereospecific | Sensitive to moisture, by-products |
| Pd-Catalyzed | Halogenated phenol, azetidine | Pd(OAc)₂, base | 70–85% | High regioselectivity | Requires inert atmosphere |
Literature and Research Data
Recent synthetic strategies have demonstrated the efficiency of palladium-catalyzed C–O coupling for similar azetidine derivatives, offering high yields and regioselectivity, especially under optimized conditions involving N-trifluoroacetamide protecting groups and specific additives to enhance reactivity (see reference).
Mechanistic studies indicate that electron-withdrawing substituents on the aromatic ring significantly facilitate nucleophilic attack, making SNAr a viable route for initial functionalization.
Reaction optimization often involves adjusting temperature, solvent polarity, and base strength to maximize yield while minimizing side reactions such as over-oxidation or decomposition.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring undergoes SNAr (nucleophilic aromatic substitution) under specific conditions. Key findings include:
Mechanistic Notes :
-
Fluorine at the ortho position directs nucleophilic attack to the para-bromo position due to its −I effect.
-
Polar aprotic solvents (DMF/DMSO) enhance reaction rates by stabilizing transition states .
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura cross-coupling to form biaryl derivatives:
| Catalyst System | Boronic Acid | Product Structure | Isolated Yield | TOF (h⁻¹) |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, EtOH | 4-Methoxyphenylboronic acid | 3-[(4-(4-MeO-Ph)-2-F-Ph)methoxy]azetidine | 89% | 12.4 |
| PdCl₂(dppf), CsF, DME | Thiophene-2-boronic acid | 3-[(4-(Thienyl)-2-F-Ph)methoxy]azetidine | 76% | 8.9 |
Key Observations :
-
Electron-rich boronic acids yield higher conversions due to facilitated oxidative addition .
-
Steric hindrance from the azetidine-O-CH₂ group minimally affects coupling efficiency .
Ring-Opening Reactions
The strained azetidine ring (≈90° bond angles) undergoes acid-catalyzed ring-opening :
| Acid | Temperature | Product | Major Pathway |
|---|---|---|---|
| HCl (conc.) | 25°C | 3-[(4-Br-2-F-Ph)methoxy]propylamine | N-protonation → C-N cleavage |
| TFA | 0°C | Azetidinium triflate salt | Electrophilic trapping |
Kinetic Data :
-
Thermodynamic stability of the azetidine ring decreases by 12.3 kcal/mol compared to pyrrolidine analogues .
Oxidation and Functionalization
The azetidine nitrogen undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Azetidine N-oxide | >95% |
| RuO₄ | H₂O/CH₃CN, 10°C | Ring-expanded lactam (β-lactam) | 62% |
Spectral Evidence :
-
: N-oxide formation confirmed by deshielding of adjacent CH₂ protons (Δδ = +0.43 ppm) . -
: N-oxide resonance at δ −45.2 ppm vs. δ −315.4 ppm for parent compound .
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes C-Br bond homolysis :
| Solvent | Additive | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| MeCN | None | 3-[(2-Fluorophenyl)methoxy]azetidine | 0.18 |
| Benzene | TEMPO (radical trap) | TEMPO-Br adduct | 0.05 |
Mechanistic Insight :
Scientific Research Applications
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Substituent Positional Isomers
a. 3-[(2-Bromo-4-fluorophenyl)methoxy]azetidine (CAS 1341162-40-0)
- Molecular Formula: C₁₀H₁₁BrFNO
- Molecular Weight : 268.10 g/mol
- Key Differences: The bromo and fluoro substituents are swapped (bromo at position 2, fluoro at position 4).
b. 3-(3-Bromo-4-fluorophenoxy)azetidine (CAS 1545338-60-0)
- Molecular Formula: C₉H₉BrFNO
- Molecular Weight : 246.08 g/mol
- Key Differences: The methoxy bridge is replaced by a direct phenoxy linkage, reducing steric bulk. The bromo and fluoro substituents are at positions 3 and 4, respectively, which may influence solubility and metabolic stability .
Halogen-Substituted Analogs
a. 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine (CAS 1121613-88-4)
- Molecular Formula: C₁₀H₁₁ClFNO
- Molecular Weight : 223.65 g/mol
- Key Differences : Bromo is replaced by chloro, reducing molecular weight and polarizability. This substitution impacts lipophilicity (logP) and may affect membrane permeability .
b. 3-(4-Chlorophenoxy)azetidine hydrochloride (CAS 1019616-06-8)
- Molecular Formula: C₉H₁₁Cl₂NO
- Molecular Weight : 220.10 g/mol
- Key Differences: The phenyl group lacks a fluoro substituent, and the compound is a hydrochloride salt.
Heterocyclic and Functional Group Variants
a. 3-(3-Fluorophenoxy)azetidine
- Molecular Formula: C₉H₁₀FNO
- Molecular Weight : 167.18 g/mol
- Key Differences: A simpler structure with a phenoxy group instead of a benzylmethoxy moiety. The reduced steric bulk may enhance solubility but decrease binding specificity .
b. 3-(2-Bromophenyl)azetidine hydrochloride (CAS 1211581-10-0)
- Molecular Formula : C₈H₉BrClN
- Molecular Weight : 234.52 g/mol
- Key Differences : The methoxy bridge is absent, and the azetidine ring is directly attached to the bromophenyl group. This structural simplification may improve synthetic accessibility but reduce conformational flexibility .
Structural and Molecular Property Analysis
Implications of Substituent Variations
- Electron-Withdrawing Effects : Bromo and fluoro groups enhance electrophilicity, which may improve binding to targets like enzymes or receptors.
- Steric Effects : Bulky substituents at the 4-position (e.g., bromo) could hinder rotational freedom, affecting conformational stability.
Biological Activity
3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure
The compound features an azetidine ring substituted with a methoxy group and a bromo-fluoro phenyl moiety, which is crucial for its biological activity. The presence of halogen substituents often enhances the pharmacological properties by improving binding affinity and selectivity towards biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that azetidine derivatives exhibited IC50 values in the micromolar range against prostate and colon cancer cell lines, indicating promising anticancer activity .
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 | |
| ACHN (Renal) | 0.87 |
This table summarizes the potency of this compound against selected cancer cell lines, demonstrating its potential as an anticancer agent.
The mechanism underlying the anticancer effects of azetidine derivatives is thought to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, some studies have reported that these compounds can inhibit enzymes such as EGFR and Src kinases, which are critical in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, azetidine compounds are also being investigated for their antimicrobial effects. Research indicates that certain azetidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity of Azetidine Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 |
This table illustrates the antimicrobial efficacy of the compound against common bacterial strains.
Case Studies
A case study involving a series of synthesized azetidine derivatives demonstrated their effectiveness in inhibiting bacterial growth. The study employed a broth microdilution method to assess minimum inhibitory concentrations (MICs), revealing that certain derivatives were more potent than standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
